

Delavirdine solid-state interaction with croscarmellose sodium

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Compound Focus: Delavirdine Mesylate

CAS No.: 147221-93-0

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Frequently Asked Questions (FAQs)

- **Q1: What is the fundamental cause of the dissolution failure in delavirdine mesylate tablets containing croscarmellose sodium (CCS)?**
 - **A:** The failure is due to a **moisture-mediated solid-state interaction**. When exposed to high humidity, water facilitates a reaction between the **delavirdine mesylate** salt and the carboxyl groups on the CCS polymer. This causes the drug to convert from its soluble mesylate salt form to a less soluble free base form, drastically reducing dissolution. The water acts as both a reaction medium and a plasticizer for the disintegrant [1] [2].
- **Q2: Is this incompatibility issue unique to delavirdine mesylate?**
 - **A:** No. The published research indicates that this reaction has the potential to occur for **any acid salt of a free base** drug when formulated with croscarmellose sodium [1]. Furthermore, ionic interactions between basic APIs and CCS can cause analytical recovery issues during HPLC, though this may not always impact in vivo performance [3].
- **Q3: What is the impact of this interaction on the drug product?**
 - **A:** The primary impacts are:
 - A substantial decrease in the **extent of dissolution** due to the formation of the less soluble free base [1].

- A reduction in tablet **deaggregation** during dissolution, likely due to changes in inter-particle bonding within the tablet matrix [1] [4].
 - In the case of delavirdine, about **30% of the drug** in the tablet matrix converted to the free base form after exposure to high humidity [1] [2].
- **Q4: How can this incompatibility be mitigated during formulation development?**
 - **A:** The key strategy is **moisture control**. This can be achieved by:
 - Selecting protective **packaging**, such as blister packs or containers with desiccants [3].
 - Avoiding **wet granulation** processes if the API is susceptible to moisture-induced degradation [3].
 - Being cautious with excipients like stearic acid that have low melting points and may enhance mobility and degradation under stress conditions [3].

Troubleshooting Guides & Experimental Protocols

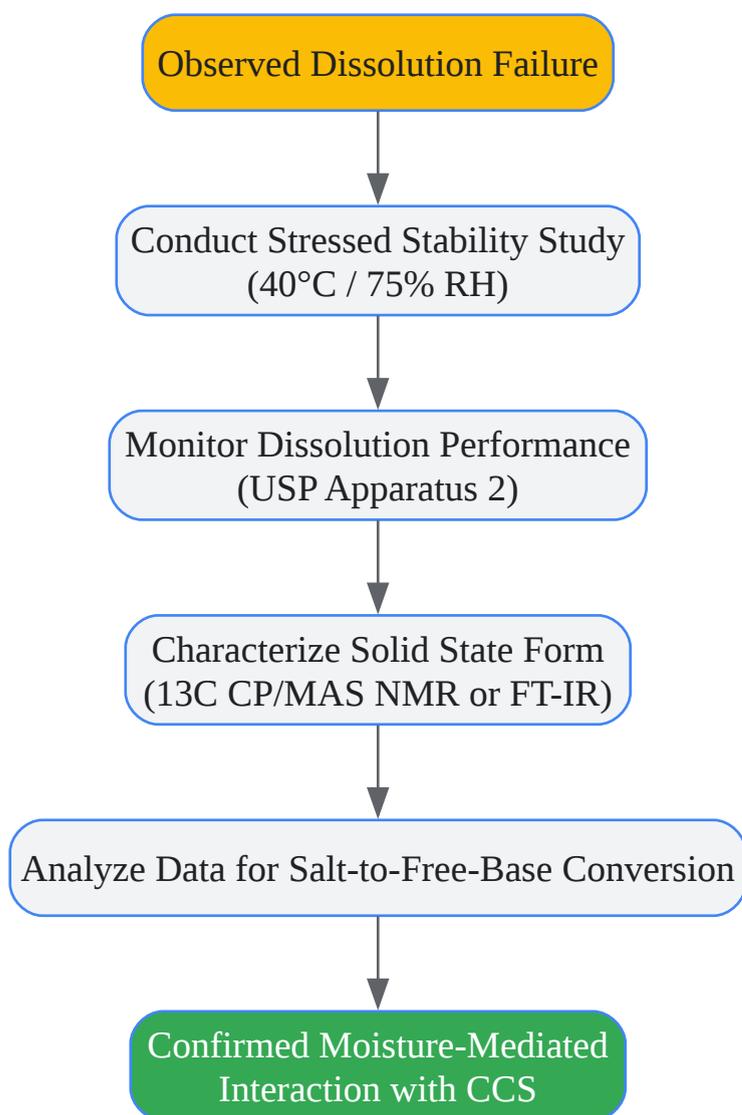
Investigating Dissolution Failure

Objective: To confirm whether a solid-state interaction with croscarmellose sodium is causing a dissolution slowdown in a formulated product.

Materials & Methods:

- **Stressed Stability Study:** Expose the finished tablet product to accelerated stability conditions (e.g., **40°C/75% RH**) and monitor dissolution performance over time. A significant slowdown indicates a potential stability issue [5].
- **Solid-State Characterization:**
 - **Technique:** Use **Solid-State Nuclear Magnetic Resonance (¹³C CP/MAS NMR)**.
 - **Protocol:** Analyze tablets before and after exposure to high humidity. This technique can identify and quantify the conversion of the drug from a salt form to its free base within the solid dosage form. In the delavirdine study, this method detected approximately 30% conversion to the free base [1] [2].
 - **Alternative Technique:** Use **Fourier-Transform Infrared (FT-IR) Spectroscopy**.
 - **Protocol:** Analyze binary mixes of the drug and CCS, both initially and after humidification. FT-IR can demonstrate the solid-state reaction by showing a shift in the carbonyl stretch of the carboxylate groups on CCS, indicating protonation [1].

The following workflow outlines the key steps for this investigation:



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Designing an Excipient Compatibility Study

Objective: To proactively identify potential incompatibilities between a new drug substance and croscarmellose sodium (or other excipients) during early formulation development.

Materials & Methods:

- **Study Design:** Prepare binary mixtures of the drug and CCS (e.g., 1:1 weight ratio) alongside control samples (drug alone, placebo). A typical composition for a more complex blend is shown in **Table 1** [3].

- **Stress Conditions:** Store the mixtures in:
 - **Open containers** at high temperature and humidity (e.g., **50°C/75% RH**).
 - **Closed containers** at high temperature (e.g., **60°C**).
- **Analysis:**
 - **HPLC/Purity:** Monitor for the formation of degradation products at regular intervals. Using a stage-appropriate dissolution method is also critical [5].
 - **Physical Observations:** Note any changes in color, odor, or morphology.

Table 1: Example Composition for Excipient Compatibility Blends [3]

Ingredient	Function	Blend 1 (% w/w)	Blend 2 (% w/w)	Blend 3 (% w/w)
API	Active Ingredient	5.0	5.0	5.0
Microcrystalline Cellulose	Diluent	85.5	86.0	85.5
Croscarmellose Sodium	Disintegrant	4.0	4.0	-
Crospovidone	Disintegrant	-	-	4.0
Magnesium Stearate	Lubricant	0.5	0.5	0.5
Stearic Acid	Lubricant	5.0	-	5.0
Hydroxypropyl Cellulose (HPC)	Binder	-	4.5	-

Overcoming Analytical Recovery Issues

Problem: Low assay recovery during HPLC analysis of a formulation containing CCS, due to ionic interaction (ion-pairing) between the drug and CCS in the analytical solution [3].

Solution: Modify the HPLC diluent to disrupt the ionic interaction.

- **Option 1: Increase Ionic Strength.** Use a diluent containing **20 mM Sodium Chloride (NaCl)** in methanol/water (40/60, v/v) [3].

- **Option 2: Adjust pH.** Acidify the methanol/water diluent to **pH < 2** with 0.1N HCl, which can enhance API solubility and prevent precipitation [3].

Summary of Key Experimental Data

Table 2: Summary of the Delavirdine Mesylate - CCS Interaction Study [1] [2]

Aspect Investigated	Method Used	Key Finding
Dissolution Extent	USP Apparatus 2 (Paddle)	Substantially decreased after exposure to high humidity.
Form Conversion	¹³ C CP/MAS NMR	~30% conversion from delavirdine mesylate to its free base in the tablet matrix.
Solid-State Reaction	FT-IR Spectroscopy	Reaction between freed methanesulfonic acid and carboxyl sites on CCS.
Role of Water	Karl Fischer Titration + FT-IR	Acts as a plasticizer for CCS and a reaction medium, facilitating proton transfer.

Table 3: Common Reactive Impurities in Excipients and Their Effects [3] [6]

Reactive Impurity	Typical Source in Excipients	Potential Interaction with API
Peroxides	Crospovidone, HPC, Povidone	Can cause oxidative degradation (e.g., formation of N-oxides).
Aldehydes (e.g., Formaldehyde)	Various excipients	Can react with primary amine groups to form dimeric degradants.
Reducing Sugars	Lactose Monohydrate	Can undergo Maillard reaction with primary amines.

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